Cas no 134451-94-8 (2-Acetamido-2-deoxy-L-glucopyranose)
2-Acetamido-2-deoxy-L-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- N-Acetyl-D-glucosamine
- n-acetyl-beta-d-glucosamine
- 2-acetamido-2-deoxy-d-glucopyranose
- N-((1R,2R,3S,4R)-1-FORMYL-2,3,4,5-TETRAHYDROXY-PENTYL)-ACETAMIDE
- N-ACETYL-D-GLUCOSAMINE, IMMOBILIZED ON DIVINYLSULFONE-ACTIVATED AGAROSE 6B
- N-ACETYL-D-GLUCOSAMINIDE
- N-ACETYLGLUCOSAMINE
- ACETYL-D-GLUCOSAMINE, N-
- 2-ACETAMIDO-2-DEOXY-D-GLUCOSE
- 2-(acetylamino)-2-deoxy-d-glucos
- 2-ACETAMIDO-2-DESOXY-D-GLUCOPYRANOSE
- 2-ACETAMIDO-2-DEOXY GLUCOPYRANOSE
- D-GLCNAC
- N-ACETYL-L-GLUCOSAMINE
- N-[2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL]ACETAMIDE
- 2-Acetamido-2-deoxy-L-glucose
- DTXSID10856111
- rel-N-[(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl]acetamide
- 134451-94-8
- SCHEMBL4008659
- N-[(2S,3S,4R,5S)-3,4,5,6-TETRAHYDROXY-1-OXOHEXAN-2-YL]ACETAMIDE
- DTXSID301046034
- AKOS016844248
- 2-Acetamido-2-deoxy-L-glucopyranose
- G77753
- L-N-ACETYLGLUCOSAMINE
- rel-Na[(2S,3S,4R,5S)a3,4,5,6aTetrahydroxya1aoxohexana2ayl]acetamide
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- Inchi: 1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m1/s1
- InChI Key: MBLBDJOUHNCFQT-KVPKETBZSA-N
- SMILES: O[C@@H]([C@@H](C=O)NC(C)=O)[C@H]([C@H](CO)O)O
Computed Properties
- Exact Mass: 221.08995
- Monoisotopic Mass: 221.08993720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.4
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Melting Point: 211 °C (dec.)(lit.)
- Solubility: H2O: 50 mg/mL colorless to faint yellow solution, clear to very slightly hazy
- PSA: 127.09
2-Acetamido-2-deoxy-L-glucopyranose Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:3-10
- RTECS:LZ6651000
2-Acetamido-2-deoxy-L-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A144840-1mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 1mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A144840-10mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 10mg |
$ 959.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923923-1mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 98% | 1mg |
¥615.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923923-10mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 98% | 10mg |
¥1,440.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923923-100mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 98% | 100mg |
¥3,300.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923923-1g |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 98% | 1g |
¥8,999.00 | 2022-09-29 | |
| TRC | A144840-100mg |
2-Acetamido-2-deoxy-L-glucopyranose |
134451-94-8 | 100mg |
$ 11200.00 | 2023-09-09 | ||
| Aaron | AR009AZ2-1mg |
N-ACETYL-D-GLUCOSAMINE |
134451-94-8 | 98% | 1mg |
$107.00 | 2025-02-13 | |
| Aaron | AR009AZ2-10mg |
N-ACETYL-D-GLUCOSAMINE |
134451-94-8 | 98% | 10mg |
$245.00 | 2025-02-13 | |
| Aaron | AR009AZ2-100mg |
N-ACETYL-D-GLUCOSAMINE |
134451-94-8 | 98% | 100mg |
$554.00 | 2025-02-13 |
2-Acetamido-2-deoxy-L-glucopyranose Suppliers
2-Acetamido-2-deoxy-L-glucopyranose Related Literature
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1. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425
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2. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011
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3. Non-catalytic synthesis of Chromogen I and III from N-acetyl-d-glucosamine in high-temperature waterMitsumasa Osada,Kazushi Kikuta,Kohei Yoshida,Kazuhide Totani,Makoto Ogata,Taichi Usui Green Chem. 2013 15 2960
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Vladimír Palivec,Vladimír Kopecky,Pavel Jungwirth,Petr Bou?,Jakub Kaminsky,Hector Martinez-Seara Phys. Chem. Chem. Phys. 2020 22 1983
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Alei Zhang,Cong Gao,Jing Wang,Kequan Chen,Pingkai Ouyang Green Chem. 2016 18 2147
Additional information on 2-Acetamido-2-deoxy-L-glucopyranose
Recent Advances in the Study of 2-Acetamido-2-deoxy-L-glucopyranose (CAS: 134451-94-8) in Chemical Biology and Pharmaceutical Research
2-Acetamido-2-deoxy-L-glucopyranose, a derivative of N-acetylglucosamine (GlcNAc), has garnered significant attention in recent years due to its pivotal role in glycobiology and its potential therapeutic applications. With the CAS number 134451-94-8, this compound is a key intermediate in the biosynthesis of glycoproteins and glycolipids, which are essential for cellular communication and immune response modulation. Recent studies have explored its utility in drug development, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial therapies.
One of the most notable advancements in this area is the elucidation of the compound's mechanism of action in modulating glycosylation pathways. Researchers have demonstrated that 2-Acetamido-2-deoxy-L-glucopyranose can inhibit specific glycosyltransferases, thereby altering the glycosylation patterns of cell surface proteins. This has profound implications for cancer therapy, as aberrant glycosylation is a hallmark of malignant cells. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound selectively targets tumor-associated glycans, leading to reduced metastasis and enhanced immune surveillance.
In addition to its anti-cancer properties, 2-Acetamido-2-deoxy-L-glucopyranose has shown promise in the treatment of inflammatory diseases. A recent preclinical study highlighted its ability to suppress the production of pro-inflammatory cytokines by interfering with the NF-κB signaling pathway. This finding, published in Nature Chemical Biology, suggests that the compound could be developed into a novel class of anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
The synthesis and modification of 2-Acetamido-2-deoxy-L-glucopyranose have also been a focus of recent research. Advances in enzymatic and chemical synthesis methods have enabled the production of derivatives with enhanced bioavailability and stability. For instance, a 2024 study in Organic Letters described a novel enzymatic approach to synthesize fluorinated analogs of the compound, which exhibited improved pharmacokinetic properties in animal models. These innovations are critical for the development of next-generation glycotherapeutics.
Despite these promising developments, challenges remain in the clinical translation of 2-Acetamido-2-deoxy-L-glucopyranose-based therapies. Issues such as drug delivery, off-target effects, and scalability of synthesis need to be addressed. However, ongoing research efforts, including the use of nanoparticle-based delivery systems and structure-activity relationship (SAR) studies, are paving the way for overcoming these hurdles. The compound's versatility and biological significance ensure that it will remain a focal point in chemical biology and pharmaceutical research for years to come.
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